N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a unique combination of benzo[d][1,3]dioxole and dihydrobenzofuran moieties
Mechanism of Action
Target of Action
The primary targets of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide are microtubules and their component protein, tubulin . These targets are crucial for cell division and have been identified as leading targets for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle . The downstream effects include cell cycle arrest at the S phase and the induction of apoptosis .
Pharmacokinetics
It is noted that the compound obeys lipinski’s rule of five , which suggests it may have favorable ADME properties and good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . These effects contribute to its anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Biochemical Analysis
Biochemical Properties
It has been shown to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound’s mechanism of action is believed to involve interactions with various enzymes and proteins, leading to changes in cellular processes .
Cellular Effects
In cellular studies, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and dihydrobenzofuran intermediates. These intermediates are then coupled through an oxalamide linkage.
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Preparation of Benzo[d][1,3]dioxole Intermediate
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Preparation of Dihydrobenzofuran Intermediate
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Coupling Reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
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Oxidation
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Reduction
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Substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:
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Chemistry
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Biology
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Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
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Industry
- Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and dihydrobenzofuran moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects in various fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-14(11-1-3-15-12(7-11)5-6-25-15)9-20-18(23)19(24)21-13-2-4-16-17(8-13)27-10-26-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYIBNKZFZCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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